molecular formula C20H16N2O2 B6613238 Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- CAS No. 85573-17-7

Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)-

Cat. No.: B6613238
CAS No.: 85573-17-7
M. Wt: 316.4 g/mol
InChI Key: UCPIAPAZIWRDBJ-UHFFFAOYSA-N
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Description

Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- is an organic compound that features a phenol group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- typically involves the condensation of 4-hydroxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then reacted with formaldehyde and phenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions including:

    Oxidation: The phenol group can be oxidized to quinones.

    Reduction: The benzimidazole moiety can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the benzimidazole moiety can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **Phenol, 2-((4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)-
  • **Phenol, 4-((2-(3-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)-

Uniqueness

Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- is unique due to the specific positioning of the hydroxyphenyl group, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[2-(4-hydroxyphenyl)benzimidazol-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-16-9-5-14(6-10-16)13-22-19-4-2-1-3-18(19)21-20(22)15-7-11-17(24)12-8-15/h1-12,23-24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPIAPAZIWRDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006146
Record name 4-{[2-(4-Hydroxyphenyl)-1H-benzimidazol-1-yl]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85573-17-7
Record name Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085573177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC648927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[2-(4-Hydroxyphenyl)-1H-benzimidazol-1-yl]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-[(4-hydroxyphenyl)methyl]benzimidazol-2-yl]phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA5ENK52X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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